5-Bromo-2-cyclopropylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-cyclopropylbenzoic acid is a chemical compound with the CAS Number: 121146-16-5 . It has a molecular weight of 241.08 and its IUPAC name is this compound . The compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrO2/c11-7-3-4-8 (6-1-2-6)9 (5-7)10 (12)13/h3-6H,1-2H2, (H,12,13) . This indicates that the compound contains a bromine atom attached to a benzene ring, which is further substituted with a cyclopropyl group and a carboxylic acid group .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 126-127 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The development of methodologies for the synthesis of complex molecules is a critical area of research in chemical sciences. For instance, the continuous flow synthesis of trifluorobenzoic acid, involving Grignard reagents and CO2, demonstrates advanced techniques for producing high-value synthetic intermediates efficiently Deng et al., 2015. This approach could potentially be adapted for synthesizing derivatives of 5-Bromo-2-cyclopropylbenzoic acid, offering insights into novel synthetic routes that enhance reaction efficiency and product purity.

Biological and Pharmaceutical Applications

Compounds similar to this compound have been explored for their biological activity. For example, the study of dimethoxybromophenol derivatives incorporating cyclopropane moieties as carbonic anhydrase inhibitors showcases the potential therapeutic applications of brominated compounds Boztaş et al., 2015. These findings suggest that this compound and its derivatives could be valuable for developing new pharmaceuticals, particularly in targeting enzymes or pathways critical to disease processes.

Material Science and Catalysis

Research on the applications of brominated compounds extends into materials science and catalysis. For instance, the development of new catalysts through the amination of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems Grasa et al., 2001 highlights the role of brominated intermediates in facilitating complex chemical transformations. This area of research could provide a foundation for using this compound in catalytic processes, potentially leading to the discovery of new reactions or the improvement of existing ones.

Environmental and Analytical Chemistry

Finally, the study of brominated disinfection byproducts in water treatment Zhai & Zhang, 2011 underscores the importance of understanding the environmental fate and impact of brominated compounds. While this compound is not specifically mentioned, research in this area can inform the environmental monitoring and management strategies for a wide range of brominated chemicals, including potential degradation products of this compound.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-2-cyclopropylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLDRLWYSYDNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

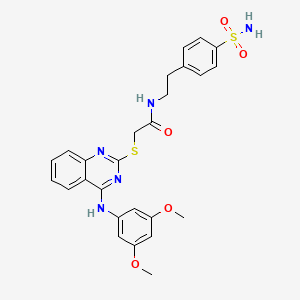

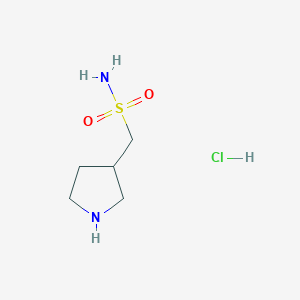

![N-Methyl-N-[1-(3-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2707077.png)

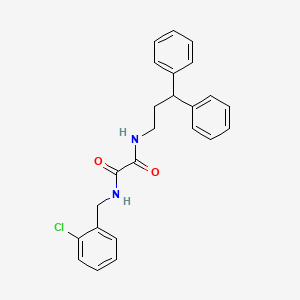

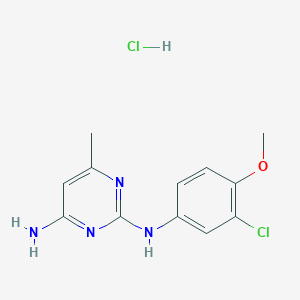

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2707080.png)

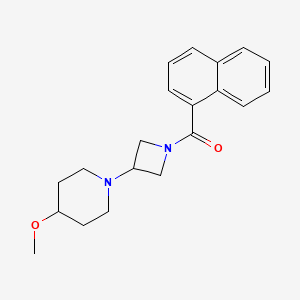

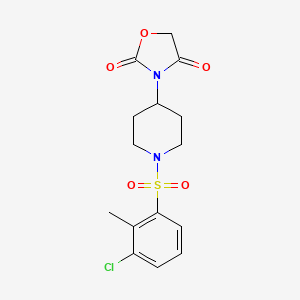

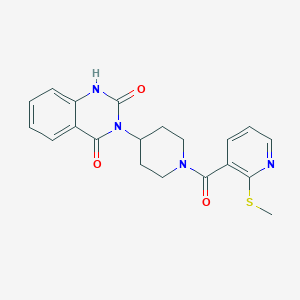

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)

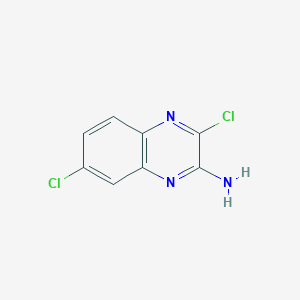

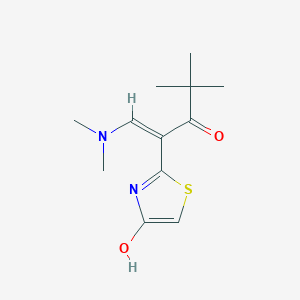

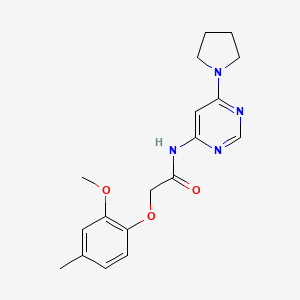

![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)